Barnidipine hydrochloride is a stereochemically pure enantiomer classified as a dihydropyridine calcium channel blocker. [] This classification places it within a group of drugs that inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. [] Barnidipine hydrochloride has been extensively studied for its potential in treating hypertension and atherosclerosis, making it a subject of significant interest in cardiovascular research. [, , , , ]
Resolution of Intermediates: A key intermediate, 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate, can be prepared through a multi-step process involving diketene, m-nitrobenzaldehyde, and methyl 3-aminocrotonate. [] The desired enantiomer, (R)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate, is then isolated using quinidine as the resolving agent. Subsequent esterification with (S)-N-benzyl-3-hydroxypyrrolidine, followed by salification, yields Barnidipine hydrochloride. []
Synthesis of (S)-N-benzyl-3-hydroxypyrrolidine: This crucial chiral building block for Barnidipine hydrochloride can be synthesized starting from L-maleic acid. [] The process involves forming (S)-2-acetyl maleic anhydride, followed by cyclization with benzylamine, removal of the acyl group, recrystallization, and reduction with sodium borohydride in the presence of boron trifluoride etherate. [] This approach provides a reliable method for obtaining the enantiomerically pure intermediate.
Structural analysis of Barnidipine hydrochloride, specifically the crystalline form known as Form II, reveals an orthorhombic elementary cell with the following dimensions: a = 7.185(2) Å, b = 16.123(4) Å, c = 22.571(6) Å, V = 2614.7(12) Å3. [] This information, obtained through single-crystal X-ray diffraction, provides valuable insights into the arrangement of molecules within the crystal lattice.
Hydrolysis: One of the primary metabolic pathways involves the hydrolysis of the benzyl-pyrrolidinyl ester bond. [, ] This reaction generates the hydrolyzed product, M-3, as a major metabolite detected in plasma. []
N-debenzylation: Another metabolic pathway involves the removal of the benzyl group from the pyrrolidine ring. [, ] This N-debenzylation process contributes to the formation of a minor metabolite. []
Oxidation: Oxidation of the dihydropyridine ring to a pyridine ring is another significant metabolic transformation observed with Barnidipine hydrochloride. [, ] This reaction leads to the formation of M-4, a major metabolite found in both plasma and urine. []
Barnidipine hydrochloride exerts its antihypertensive effects primarily by inhibiting the influx of calcium ions through L-type calcium channels located on vascular smooth muscle cells. [, , ] By blocking these channels, Barnidipine hydrochloride reduces calcium ion concentration within the cells, leading to vasodilation and a subsequent decrease in blood pressure. [] This mechanism of action is characteristic of dihydropyridine calcium channel blockers.
Hypertension Treatment: Numerous studies highlight the efficacy of Barnidipine hydrochloride in treating various forms of hypertension, including renal hypertension, essential hypertension, and hypertension associated with obstructive sleep apnea. [, , , , , , ] Its long-acting nature allows for once-daily dosing and sustained blood pressure control throughout the day. [, , ]
Atherosclerosis Management: Research indicates that Barnidipine hydrochloride might offer benefits in managing atherosclerosis by suppressing the development of atherosclerotic lesions and reducing cholesterol content in the aortic wall of cholesterol-fed rabbits. [] This suggests potential for Barnidipine hydrochloride in preventing or slowing the progression of atherosclerosis.
Renal Protection: Studies in spontaneously hypertensive rats suggest that Barnidipine hydrochloride might have protective effects on the kidneys. [, ] Treatment with Barnidipine hydrochloride was associated with a reduction in urinary protein excretion and a decrease in the expression of platelet-derived growth factor (PDGF) B-chain mRNA in the glomeruli, indicating potential benefits in preventing or slowing the progression of renal damage. [, ]
Natriuretic Effects: Research has demonstrated that Barnidipine hydrochloride possesses natriuretic properties, meaning it promotes the excretion of sodium in the urine. [] This effect contributes to its antihypertensive action and highlights its potential in managing fluid balance in hypertensive individuals.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2